tert-butyl N-(3-chloro-2-methylphenyl)carbamate tert-butyl N-(3-chloro-2-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 129822-39-5
VCID: VC21276541
InChI: InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

tert-butyl N-(3-chloro-2-methylphenyl)carbamate

CAS No.: 129822-39-5

Cat. No.: VC21276541

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-chloro-2-methylphenyl)carbamate - 129822-39-5

Specification

CAS No. 129822-39-5
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name tert-butyl N-(3-chloro-2-methylphenyl)carbamate
Standard InChI InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Standard InChI Key FUFRZWSIYKXLRV-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Identity and Representation

tert-butyl N-(3-chloro-2-methylphenyl)carbamate is characterized by the molecular formula C₁₂H₁₆ClNO₂ with a precise molecular weight of 241.71 g/mol. The compound can be identified through several standardized chemical identifiers including its CAS registry number (129822-39-5) and its systematic IUPAC name: tert-butyl N-(3-chloro-2-methylphenyl)carbamate. For computational and database purposes, the compound is represented by the Standard InChI: InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15), and the corresponding Standard InChIKey: FUFRZWSIYKXLRV-UHFFFAOYSA-N.

The structural backbone consists of a phenyl ring with chlorine substitution at the 3-position and a methyl group at the 2-position. This aryl moiety is directly connected to a carbamate group (-NH-COO-) that bears a tert-butyl substituent, which serves as a protecting group commonly used in organic synthesis.

Physical and Chemical Characteristics

The physical state of tert-butyl N-(3-chloro-2-methylphenyl)carbamate at standard conditions is presumed to be a solid, consistent with similar carbamate compounds in this molecular weight range. The compound contains several key functional elements that define its chemical behavior:

  • The carbamate group (-NH-COO-) capable of hydrogen bonding and susceptible to hydrolysis under specific conditions

  • A chlorine atom that introduces electronic effects through its electronegativity

  • A methyl substituent providing steric hindrance at the ortho position

  • A tert-butyl group that enhances lipophilicity and provides acid-labile protection

These structural features collectively influence the compound's solubility profile, reactivity patterns, and potential interactions with biological systems or synthetic reagents.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate typically involves the reaction of 3-chloro-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction follows established protocols for N-Boc protection of aromatic amines, which is widely employed in organic synthesis. The general reaction mechanism involves nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Boc₂O, followed by elimination of tert-butyl carbonate.

A typical synthetic procedure would involve:

  • Dissolving 3-chloro-2-methylaniline in an appropriate solvent (such as tetrahydrofuran, dichloromethane, or dioxane)

  • Addition of a base catalyst (commonly triethylamine or 4-dimethylaminopyridine)

  • Dropwise addition of di-tert-butyl dicarbonate at controlled temperature

  • Reaction monitoring, typically by thin-layer chromatography

  • Workup and purification by column chromatography or recrystallization

This approach parallels the synthesis methods observed for similar compounds such as tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate, where di-tert-butyl dicarbonate is reacted with the corresponding aniline derivative .

Alternative Methodologies

Alternative synthetic approaches may employ coupling agents commonly used in peptide chemistry, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid component of tert-butoxycarbonyl derivatives, facilitating their reaction with the amine group of 3-chloro-2-methylaniline.

The selection of a particular synthetic route depends on several factors including reagent availability, scale requirements, and considerations regarding yield, purity, and environmental impact.

Structural Comparisons with Analogous Compounds

Related Carbamate Derivatives

Understanding tert-butyl N-(3-chloro-2-methylphenyl)carbamate in context requires comparison with structurally related compounds. The table below presents a comparison of key properties with several analogous compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
tert-butyl N-(3-chloro-2-methylphenyl)carbamateC₁₂H₁₆ClNO₂241.71Chloro at 3-position, methyl at 2-position
tert-butyl N-[(3-methylphenyl)methyl]carbamateC₁₃H₁₉NO₂221.29Methyl at 3-position, additional methylene linker
tert-Butyl N-(3-chloro-2-fluorophenyl)carbamateC₁₁H₁₃ClFNO₂245.68Chloro at 3-position, fluoro at 2-position
tert-Butyl N-(4-bromo-2-methylphenyl)carbamateC₁₂H₁₆BrNO₂286.16Bromo at 4-position, methyl at 2-position
tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamateC₁₄H₁₉ClN₂O₃298.76Additional acetamido group, chloro at 5-position

These structural variations significantly impact the compounds' physicochemical properties, including solubility, reactivity profiles, and potential biological interactions. The position and identity of ring substituents alter electronic distribution, steric environments, and hydrogen bonding capabilities.

Structure-Property Relationships

The specific substitution pattern in tert-butyl N-(3-chloro-2-methylphenyl)carbamate influences several key properties:

  • The chlorine atom at the 3-position introduces electronic effects through its electronegativity, potentially affecting reactivity at other positions

  • The methyl group at the 2-position provides steric hindrance that may influence conformational preferences

  • The combination of these substituents creates a unique electronic and steric environment around the nitrogen atom of the carbamate group

These structure-property relationships are crucial for understanding the compound's behavior in both synthetic applications and potential biological interactions.

Applications in Chemical Research

Synthetic Utility

The primary application of tert-butyl N-(3-chloro-2-methylphenyl)carbamate lies in synthetic organic chemistry, where it serves as a protected building block for the construction of more complex molecules. The tert-butyl carbamate (Boc) group functions as a protecting group for the amine functionality, allowing selective transformations elsewhere in the molecule without affecting the nitrogen center.

Key advantages of this protection strategy include:

  • Stability under basic and nucleophilic conditions

  • Selective removal under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents)

  • Compatibility with various reaction conditions commonly employed in multistep synthesis

  • Enhanced crystallinity and stability of intermediates, facilitating purification and handling

These properties make tert-butyl N-(3-chloro-2-methylphenyl)carbamate valuable in synthetic pathways requiring temporary protection of the amine functionality.

Analytical Characterization

Spectroscopic Identification

The structural characterization of tert-butyl N-(3-chloro-2-methylphenyl)carbamate typically employs multiple complementary spectroscopic techniques. These methods collectively provide definitive confirmation of the compound's structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the tert-butyl group (singlet, ~1.5 ppm), methyl group (singlet, ~2.2 ppm), aromatic protons (multiplets, ~7.0-7.3 ppm), and the NH proton (broad singlet, variable chemical shift). ¹³C NMR would display signals for carbonyl carbon (~153 ppm), aromatic carbons (120-140 ppm), quaternary tert-butyl carbon (~80 ppm), and methyl carbons (~28 ppm for tert-butyl, ~14 ppm for aryl-methyl).

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-O stretching (~1150-1250 cm⁻¹), along with aromatic C-H and C=C vibrations.

  • Mass Spectrometry: Would confirm the molecular weight (241.71 g/mol) and show fragmentation patterns typical of carbamates, including loss of the tert-butyl group and CO₂.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of tert-butyl N-(3-chloro-2-methylphenyl)carbamate and monitoring reactions involving this compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity and can be coupled with mass spectrometry for structural confirmation

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

  • Gas Chromatography (GC): May be employed for volatile derivatives or decomposition products

These analytical methods are crucial for quality control and structure verification in both research and potential industrial applications.

Future Research Directions

Synthetic Methodology Development

Future research involving tert-butyl N-(3-chloro-2-methylphenyl)carbamate may focus on developing improved synthetic methodologies, including:

  • Greener synthesis approaches using environmentally benign reagents and conditions

  • Catalytic methods for more efficient N-Boc protection of challenging substrates

  • Flow chemistry adaptations for continuous manufacturing possibilities

  • Stereoselective transformations exploiting the unique substitution pattern

These methodological advances would enhance the compound's accessibility and utility in various applications.

Exploration of Biological Activities

Investigation of potential biological activities represents another promising research direction:

  • Systematic evaluation of structure-activity relationships through the synthesis and testing of structural analogues

  • Screening against various biological targets to identify potential therapeutic applications

  • Incorporation into focused compound libraries for drug discovery initiatives

  • Investigation of the compound's metabolic stability and pharmacokinetic properties

While current literature primarily positions tert-butyl N-(3-chloro-2-methylphenyl)carbamate as a synthetic intermediate, exploration of its biological properties could reveal unexpected therapeutic potential.

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